Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
CAS No.:
Cat. No.: VC16403712
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate -](/images/structure/VC16403712.png)
Specification
Molecular Formula | C10H13F3N2O2 |
---|---|
Molecular Weight | 250.22 g/mol |
IUPAC Name | ethyl 3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Standard InChI | InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-7(2)15-5-4-8(14-15)10(11,12)13/h4-5,7H,3,6H2,1-2H3 |
Standard InChI Key | MRNWQJQWTRVPRS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C)N1C=CC(=N1)C(F)(F)F |
Introduction
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a complex organic compound belonging to the class of esters, specifically pyrazole derivatives. It features a trifluoromethyl group attached to a pyrazole ring, which enhances its lipophilicity and biological activity. This compound has garnered significant attention in medicinal chemistry and agrochemical research due to its potential anti-inflammatory and anticancer properties.
Synthesis Methods
The synthesis of ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl butanoate derivatives with trifluoromethyl-substituted pyrazoles. The reaction conditions often involve heating the mixture at temperatures ranging from 80 to 120 degrees Celsius for several hours to ensure complete conversion of starting materials into the desired product. Techniques such as chromatography can be used to optimize yield and purity.
Biological Activity and Applications
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits significant biological activity, with potential applications as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory responses or cell proliferation pathways. Further research is necessary to fully elucidate these interactions.
Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | Contains multiple trifluoromethyl groups | Enhanced lipophilicity and biological activity |
Ethyl 4-(trifluoromethyl)benzoate | Lacks the pyrazole ring | Different reactivity patterns due to lack of pyrazole |
Ethyl 4-(trifluoromethyl)phenylacetate | Contains a phenyl group instead of pyrazole | Potentially different pharmacological effects |
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